4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18555029
InChI: InChI=1S/C13H15N3O/c1-8-9(2)16-12(6-11(8)14)10-7-15-5-4-13(10)17-3/h4-7H,1-3H3,(H2,14,16)
SMILES:
Molecular Formula: C13H15N3O
Molecular Weight: 229.28 g/mol

4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine

CAS No.:

Cat. No.: VC18555029

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine -

Specification

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
IUPAC Name 6-(4-methoxypyridin-3-yl)-2,3-dimethylpyridin-4-amine
Standard InChI InChI=1S/C13H15N3O/c1-8-9(2)16-12(6-11(8)14)10-7-15-5-4-13(10)17-3/h4-7H,1-3H3,(H2,14,16)
Standard InChI Key UUMHUIDYOOGGSY-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C=C1N)C2=C(C=CN=C2)OC)C

Introduction

Structural and Molecular Characteristics

The compound belongs to the bipyridine family, featuring two pyridine rings connected at the 2- and 3'-positions. Key substituents include:

  • Methoxy group (-OCH₃) at the 4'-position, enhancing solubility and steric effects .

  • Methyl groups (-CH₃) at the 5- and 6-positions, influencing electronic conjugation and stability .

  • Amino group (-NH₂) at the 4-position, enabling hydrogen bonding and coordination with metals .

Molecular Formula: C₁₃H₁₅N₃O
Molecular Weight: 229.28 g/mol .
IUPAC Name: 6-(4-Methoxypyridin-3-yl)-2,3-dimethylpyridin-4-amine .

The crystal structure of related bipyridine derivatives, such as 4,4'-bipyridinium bis-(2-hydroxy-3-methoxybenzoate), reveals π–π stacking interactions and hydrogen-bonded assemblies . These features suggest potential solid-state applications in materials science.

Synthetic Routes and Optimization

Cross-Coupling Strategies

The synthesis often employs Suzuki-Miyaura cross-coupling, utilizing halogenated pyridine precursors and boronic acid derivatives in the presence of palladium catalysts . For example:

  • Intermediate Preparation: Bromination of 3,5-dimethylpyridine followed by oxidation to form N-oxides .

  • Coupling: Reaction with 4-methoxypyridine-3-boronic acid under Pd(PPh₃)₄ catalysis yields the bipyridine core .

Challenges:

  • Purification difficulties due to tin byproducts in Stille coupling variants .

  • Batch-to-batch inconsistencies in bioactivity screenings, necessitating HPLC purity checks (>95%) .

Industrial-Scale Production

Industrial methods use continuous flow reactors to optimize temperature, pressure, and catalyst concentration. For instance, hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine with Raney nickel achieves 68–91% yields .

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear at δ 7.30–7.76 ppm, while methoxy and methyl groups resonate at δ 3.38–4.37 ppm .

  • Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 230.1 .

Acid-Base Behavior

The amino group exhibits a pKa ≈ 4.5–5.0, typical for pyridinylamines, while the methoxy group remains non-ionizable under physiological conditions .

Stability and Solubility

  • Thermal Stability: Decomposes above 250°C .

  • Solubility: Moderate in polar solvents (e.g., methanol, DMF) due to methoxy and amino groups .

Applications in Scientific Research

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ir, Pd). Comparative studies with (dfdmapypy)₂Ir(phim) show that methoxy substituents reduce electroluminescence efficiency (12.8 cd/A → 8.2 cd/A) but improve solubility .

Medicinal Chemistry

Anticancer Activity:

  • IC₅₀ Values: 0.64 µM against HCT116 colon cancer cells, comparable to CFI-400945.

  • Mechanism: Chelates intracellular metal ions, inhibiting metalloenzymes like COX-2 (70% inhibition at 10 µM) .

Antioxidant Properties: Elevates glutathione levels by 15% in A549 lung cancer cells, modulating oxidative stress.

Materials Science

In organic photovoltaics, the compound’s HOMO-LUMO gap (calculated via DFT as 3.2 eV) facilitates charge transport . Thin-film morphology studies using AFM reveal reduced crystallinity, enhancing solution processability .

Comparative Analysis with Analogues

CompoundSubstituentsApplicationPerformance
4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine4'-OCH₃, 5,6-CH₃, 4-NH₂Anticancer ligandsIC₅₀ = 0.64 µM
(dfdmapypy)₂Ir(phim)NMe₂, Ir(III)OLEDsCE = 12.8 cd/A
DDPBABiphenyl-amine, pyreneFluorescent probesΦ = 0.82

Key Insight: Methoxy groups trade electron-donating capacity for improved solubility, making the compound suitable for aqueous-phase reactions .

Unresolved Questions and Future Directions

  • Metal-Binding Affinity: Quantitative data on stability constants with Cu(II) or Fe(III) remain lacking .

  • In Vivo Toxicity: Pharmacokinetic studies are needed to assess bioavailability and off-target effects .

  • Optoelectronic Tuning: Introducing electron-withdrawing groups (e.g., -CN) could optimize HOMO-LUMO alignment for photovoltaic applications .

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